

application of KRAS G12D inhibitor 6 in high-

throughput screening

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Compound of Interest

Compound Name: KRAS G12D inhibitor 6

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Application of KRAS G12D Inhibitors in High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of KRAS G12D inhibitors in high-throughput screening (HTS) campaigns. The focus is on providing robust methodologies for identifying and characterizing novel inhibitors targeting the KRAS G12D mutation, a key driver in various cancers, including pancreatic, colorectal, and lung cancers.[1][2]

Introduction

The Kirsten rat sarcoma viral oncogene homolog (KRAS) protein is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell growth, proliferation, and survival.[1][2] Mutations in the KRAS gene are among the most common in human cancers, with the G12D mutation being particularly prevalent.[1][2] The KRAS G12D mutation results in a constitutively active protein, leading to uncontrolled cell signaling and tumor progression.[1][3] Consequently, the development of specific KRAS G12D inhibitors is a primary focus in oncology drug discovery.[1]

High-throughput screening (HTS) is an essential tool for identifying novel chemical entities that can modulate the activity of KRAS G12D.[4][5][6] This document outlines various biochemical

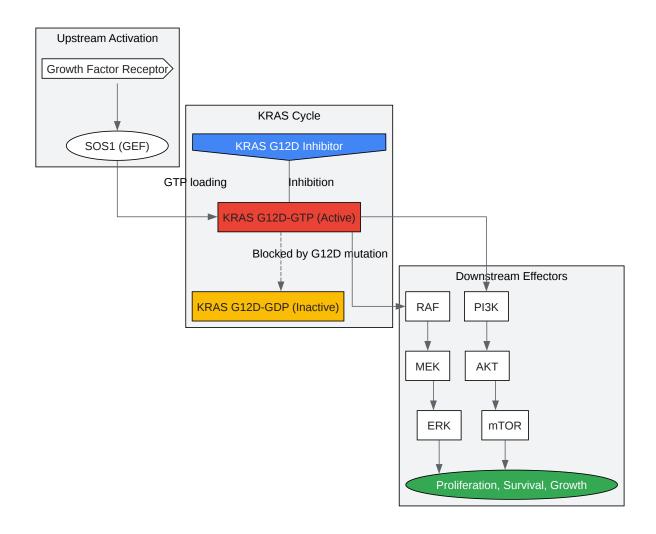


and cell-based assays amenable to HTS for the discovery and characterization of KRAS G12D inhibitors.

KRAS G12D Signaling Pathway

The KRAS G12D mutation locks the KRAS protein in its active, GTP-bound state, leading to the constitutive activation of downstream pro-proliferative signaling pathways.[7] The two major effector pathways are the RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway. [7][8][9] Inhibition of KRAS G12D aims to abrogate the signaling through these pathways, thereby reducing cancer cell proliferation and survival.





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KRAS G12D Signaling Pathway Diagram.



High-Throughput Screening Assays for KRAS G12D Inhibitors

A variety of HTS assays can be employed to identify and characterize KRAS G12D inhibitors. These can be broadly categorized into biochemical assays and cell-based assays.[10][11]

Biochemical Assays

Biochemical assays utilize purified proteins to directly measure the interaction of a compound with the KRAS G12D protein or its binding to effector proteins.

- Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the disruption of the interaction between KRAS G12D and its effector proteins (e.g., RAF1) or the inhibition of nucleotide exchange.[11][12][13]
- AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay can be used to detect the inhibition of protein-protein interactions, such as KRAS G12D with RAF1.
- Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay: This method measures the change in the thermal stability of the KRAS G12D protein upon compound binding, which is indicative of a direct interaction.[14]

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context by measuring the effect of inhibitors on KRAS G12D signaling and cell viability within a cellular environment.

- NanoBRET[™] Target Engagement Assay: This assay measures the direct binding of a test compound to the KRAS G12D protein in live cells.[15]
- pERK Inhibition Assay: This assay quantifies the phosphorylation of ERK, a downstream effector of the KRAS pathway. A reduction in pERK levels indicates inhibition of the pathway.
 [14]
- Cell Viability/Proliferation Assays (e.g., CellTiter-Glo®): These assays measure the effect of inhibitors on the proliferation and viability of cancer cell lines harboring the KRAS G12D



mutation.[14]

Quantitative Data for KRAS G12D Inhibitors

The following tables summarize the inhibitory activities of representative KRAS G12D inhibitors from published studies.

Table 1: Biochemical Activity of KRAS G12D Inhibitors

Compound	Assay Type	Target	IC50 (nM)	Reference
MRTX1133	TR-FRET	KRAS G12D	0.14	[11][12][13]
MRTX1133	TR-FRET	KRAS WT	5.37	[11][12][13]
MRTX1133	TR-FRET	KRAS G12C	4.91	[11][12][13]
MRTX1133	TR-FRET	KRAS G12V	7.64	[11][12][13]
Compound 2	RRB Assay	KRAS G12D	76.9	[14]
Compound 2	RRB Assay	KRAS WT	>1000	[14]
ERAS-4693	RRB Assay	KRAS G12D	0.98	[14]

Table 2: Cellular Activity of KRAS G12D Inhibitors

Compound	Cell Line	Assay Type	IC50 (nM)	Reference
ERAS-4693	AsPC-1	pERK Inhibition	4.3	[14]
Compound 5	AsPC-1	Cell Proliferation	89.9	[14]

Experimental Protocols

Protocol 1: TR-FRET Based Nucleotide Exchange Assay for High-Throughput Screening

This protocol is designed to identify compounds that inhibit the exchange of GDP for GTP in the KRAS G12D protein.



Materials:

- Recombinant human KRAS G12D protein
- Fluorescently labeled GDP (e.g., BODIPY-FL-GDP)
- GTPyS
- SOS1 (as the guanine nucleotide exchange factor)
- Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, pH 7.4)
- Test compounds in DMSO
- 384-well low-volume black plates
- TR-FRET plate reader

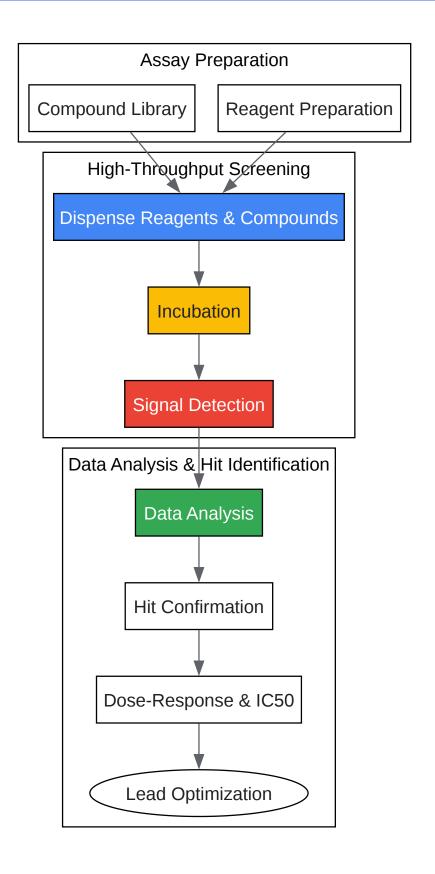
Procedure:

- Prepare a solution of KRAS G12D pre-loaded with fluorescently labeled GDP.
- In a 384-well plate, add 5 μL of the KRAS G12D-GDP complex.
- Add 50 nL of test compound or DMSO control to the wells.
- Incubate for 15 minutes at room temperature.
- Initiate the exchange reaction by adding 5 μL of a solution containing GTPyS and SOS1.
- Incubate for 60 minutes at room temperature.
- Read the plate on a TR-FRET enabled plate reader.

Data Analysis:

Calculate the percent inhibition for each compound relative to the DMSO controls. Plot the percent inhibition versus compound concentration to determine the IC50 value.





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General High-Throughput Screening Workflow.



Protocol 2: Cell-Based pERK Inhibition Assay

This protocol measures the ability of a compound to inhibit KRAS G12D-mediated signaling in a relevant cancer cell line.

Materials:

- KRAS G12D mutant cancer cell line (e.g., AsPC-1)
- · Complete cell culture medium
- Test compounds in DMSO
- Lysis buffer
- pERK and total ERK antibodies
- Detection reagents (e.g., HTRF, AlphaLISA)
- 384-well white plates

Procedure:

- Seed cells in a 384-well plate and allow them to adhere overnight.
- Treat the cells with a serial dilution of the test compounds or DMSO control for 2 hours.
- Lyse the cells.
- Transfer the lysate to a new plate.
- Add the pERK and total ERK antibody pairs according to the manufacturer's protocol for the chosen detection method.
- Incubate for the recommended time.
- Read the plate on a suitable plate reader.

Data Analysis:



Normalize the pERK signal to the total ERK signal. Calculate the percent inhibition of pERK phosphorylation for each compound relative to the DMSO controls. Determine the IC50 values from the dose-response curves.

Conclusion

The protocols and information provided herein offer a robust framework for the high-throughput screening and characterization of KRAS G12D inhibitors. The combination of biochemical and cell-based assays is crucial for identifying potent and selective compounds with therapeutic potential. The continued development of novel HTS methodologies will further accelerate the discovery of effective drugs targeting this critical oncogene.

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